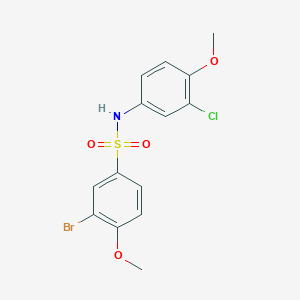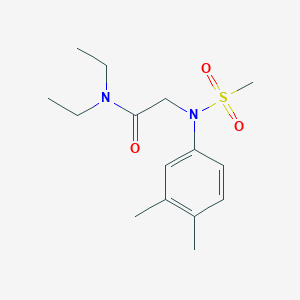
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide, also known as DMXAA, is a small molecule that has been studied extensively for its potential use in cancer treatment. This compound was first synthesized in the 1970s, and since then, researchers have been investigating its mechanism of action and potential therapeutic benefits.
作用机制
The exact mechanism of action of N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide is not yet fully understood, but it is thought to work by activating the immune system and inducing the production of cytokines, which are proteins that play a role in the body's immune response. This compound has also been shown to inhibit the growth of blood vessels that supply tumors, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the body's immune response. This compound has also been shown to inhibit the formation of new blood vessels, which can help to prevent the growth and spread of tumors.
实验室实验的优点和局限性
One advantage of using N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been shown to have anti-tumor effects in a variety of different cancer cell lines, which suggests that it may be effective against a wide range of cancers. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in vivo.
未来方向
There are a number of potential future directions for research on N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide. One area of focus could be on understanding its mechanism of action more fully, which could help to identify new potential targets for cancer treatment. Another area of focus could be on developing new formulations of this compound that are more stable and have better pharmacokinetic properties. Additionally, further studies could investigate the potential use of this compound in combination with other cancer treatments, such as immunotherapy or targeted therapy.
合成方法
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide can be synthesized in a few different ways, but the most common method involves the reaction of 3,4-dimethylbenzoyl chloride with diethylamine, followed by the addition of methylsulfonyl chloride. The resulting compound can then be purified using various chromatography techniques.
科学研究应用
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of different cancer cell lines, including lung, breast, and colon cancer. Some studies have also suggested that this compound may be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-6-16(7-2)15(18)11-17(21(5,19)20)14-9-8-12(3)13(4)10-14/h8-10H,6-7,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNCKECBHRIEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC(=C(C=C1)C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

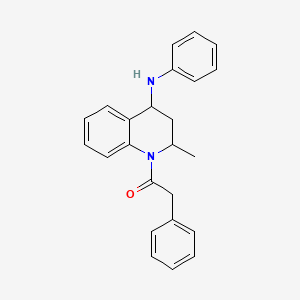
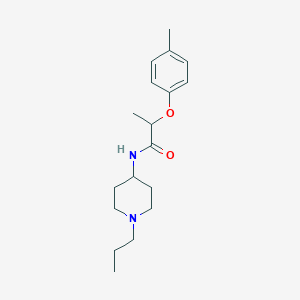
![3-allyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236299.png)
![1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5236308.png)
![diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)
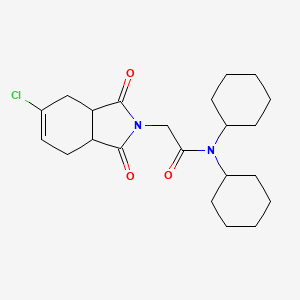

![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5236316.png)
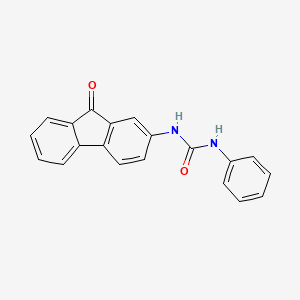
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5236325.png)
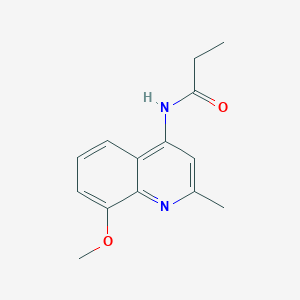
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B5236340.png)

